molecular formula C10H10NO4P B15460091 Dimethyl (4-cyanobenzoyl)phosphonate CAS No. 61565-73-9

Dimethyl (4-cyanobenzoyl)phosphonate

Cat. No.: B15460091
CAS No.: 61565-73-9
M. Wt: 239.16 g/mol
InChI Key: QTDPOLZEWJMSOP-UHFFFAOYSA-N
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Description

Dimethyl (4-cyanobenzoyl)phosphonate is a phosphonate ester characterized by a benzoyl group substituted with a cyano moiety at the para position. Its molecular formula is C₁₀H₁₀NO₄P (molecular weight: 239.16 g/mol), featuring a phosphoryl group linked to the aromatic carbonyl structure. This compound is primarily utilized as an intermediate in organic synthesis, particularly in Horner-Wadsworth-Emmons reactions, owing to its electron-withdrawing cyano group and stable phosphonate ester framework .

Properties

CAS No.

61565-73-9

Molecular Formula

C10H10NO4P

Molecular Weight

239.16 g/mol

IUPAC Name

4-dimethoxyphosphorylcarbonylbenzonitrile

InChI

InChI=1S/C10H10NO4P/c1-14-16(13,15-2)10(12)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3

InChI Key

QTDPOLZEWJMSOP-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)C1=CC=C(C=C1)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Diethyl (4-cyanobenzyl)phosphonate

  • Molecular Formula: C₁₂H₁₆NO₃P (MW: 253.24 g/mol).
  • Key Differences :
    • Substituent: Benzyl (CH₂) vs. benzoyl (C=O) group.
    • Ester Groups: Diethyl vs. dimethyl, impacting solubility and volatility.
  • Applications : Used in pharmaceutical synthesis (e.g., as a building block for kinase inhibitors) due to its stability and ease of functionalization .

Dimethyl Methylphosphonate (DMMP)

  • Molecular Formula : C₃H₉O₃P (MW: 124.08 g/mol).
  • Key Differences :
    • Simpler alkyl substituent (methyl) vs. aromatic benzoyl group.
    • Higher volatility, making it suitable for gas-phase applications.
  • Applications : Widely employed in sensors for detecting phosphonate-based nerve agents and as a flame retardant .

Dimethyl (2-oxoheptyl)phosphonate

  • Molecular Formula : C₉H₁₉O₄P (MW: 222.22 g/mol).
  • Key Differences: Aliphatic ketone chain vs. aromatic benzoyl group. Enhanced solubility in non-polar solvents due to the hydrophobic heptyl chain.
  • Applications : Intermediate in synthesizing betulinic acid derivatives for antiviral and anticancer research .

Physicochemical and Functional Properties

  • Reactivity: The cyano and benzoyl groups in dimethyl (4-cyanobenzoyl)phosphonate enhance electrophilicity, facilitating nucleophilic substitutions. In contrast, DMMP’s methyl group offers minimal steric hindrance, favoring rapid hydrolysis .
  • Stability: Aromatic phosphonates like this compound exhibit higher thermal stability compared to aliphatic analogs (e.g., dimethyl (2-oxoheptyl)phosphonate) due to resonance stabilization .
  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons (δ 7.6–8.1 ppm), dimethyl ester (δ 3.8 ppm).
    • ³¹P NMR : δ ~20–25 ppm (typical for phosphonate esters) .

Q & A

Q. What are the standard synthetic routes for Dimethyl (4-cyanobenzoyl)phosphonate, and how can reaction conditions be optimized for scale-up?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-cyanobenzoyl chloride with dimethyl phosphite under basic conditions (e.g., triethylamine in anhydrous THF) . Optimization for scale-up includes:

  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in aryl phosphonate synthesis .
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity but require careful moisture control to avoid hydrolysis .
  • Temperature control : Maintaining 0–5°C during exothermic steps minimizes byproduct formation .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.5–8.0 ppm) and methyl groups (δ 3.7–3.9 ppm) confirm substituents.
    • ³¹P NMR : A singlet near δ 20–25 ppm indicates the phosphonate group .
  • X-ray crystallography : Crystal structure analysis reveals hydrogen-bonding networks (e.g., P=O···H interactions) and confirms stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 258.1) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this phosphonate?

Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) arise from:

  • Substituent effects : The electron-withdrawing cyano group reduces electron density at the benzoyl carbon, slowing oxidative addition in Pd-catalyzed reactions .
  • Solvent coordination : DMSO stabilizes Pd intermediates but deactivates Cu catalysts .
    Resolution :
  • Conduct kinetic studies under inert atmospheres to isolate solvent/catalyst interactions .
  • Compare turnover numbers (TONs) using standardized substrate ratios .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in nucleophilic substitutions?

The cyano group:

  • Increases electrophilicity : Enhances reactivity at the benzoyl carbonyl toward amines or alcohols (e.g., k₂ for ethanolysis is 3× higher vs. non-cyano analogs) .
  • Stabilizes transition states : DFT calculations show a 15% lower activation energy for SN2 pathways compared to nitro-substituted analogs .
    Experimental validation : Compare reaction rates with 4-nitrobenzoyl phosphonates under identical conditions .

Q. What computational methods predict biological activity, and how do they compare with empirical data?

  • Molecular docking : Predicts binding affinity to enzymes (e.g., alkaline phosphatase) via AutoDock Vina, with ∆G values < −7 kcal/mol indicating strong interactions .
  • QSAR models : Correlate logP (calculated: 1.2) with membrane permeability in cell-based assays .
    Validation : Discrepancies between in silico and in vitro IC₅₀ values (e.g., ±20%) highlight the need for solvent-effect corrections in docking simulations .

Q. How do solvent polarity and coordination effects impact the compound’s stability under different storage conditions?

  • Hydrolysis risk : In polar solvents (e.g., DMSO), trace water degrades the phosphonate ester (t₁/₂ = 72 hrs at 25°C) .
  • Storage recommendations : Anhydrous acetonitrile or dichloromethane at −20°C extends stability to >6 months .
    Mitigation : Add molecular sieves (3Å) to absorb residual moisture .

Q. What mechanisms explain unexpected byproduct formation in its reactions, and how can they be mitigated?

Common byproducts include:

  • Phosphoric acid derivatives : From ester hydrolysis under acidic conditions .
  • Cyano-group reduction : Pd/C catalysts in hydrogenation reactions produce undesired amine derivatives .
    Mitigation :
  • Use scavengers (e.g., polymer-bound sulfonic acid) to trap acidic byproducts .
  • Optimize hydrogen pressure (<2 atm) to suppress cyano reduction .

Methodological Guidelines

Parameter Recommended Conditions Evidence Source
Synthesis temperature0–5°C (exothermic step)
Purification solventEthyl acetate/hexane (3:7)
Storage conditions−20°C in anhydrous CH₃CN
Catalytic systemPd(OAc)₂/XPhos (1 mol%)

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